molecular formula C17H14BrNO3 B13911051 7-benzyloxy-3-bromo-6-methoxy-1H-quinolin-4-one

7-benzyloxy-3-bromo-6-methoxy-1H-quinolin-4-one

Cat. No.: B13911051
M. Wt: 360.2 g/mol
InChI Key: UEEBFKHFDNLZQD-UHFFFAOYSA-N
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Description

7-benzyloxy-3-bromo-6-methoxy-1H-quinolin-4-one is a synthetic organic compound with the molecular formula C17H14BrNO3 and a molecular weight of 360.2 g/mol . This compound is part of the quinoline family, known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 7-benzyloxy-3-bromo-6-methoxy-1H-quinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of 6-methoxyquinolin-4-one followed by benzyloxylation. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and benzyl chloride in the presence of a base for the benzyloxylation step . Industrial production methods may vary, but they generally follow similar principles with optimizations for yield and purity.

Chemical Reactions Analysis

7-benzyloxy-3-bromo-6-methoxy-1H-quinolin-4-one undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of 7-benzyloxy-3-bromo-6-methoxy-1H-quinolin-4-one depends on its specific applicationThese interactions can modulate biological pathways, leading to the observed pharmacological effects .

Comparison with Similar Compounds

Similar compounds to 7-benzyloxy-3-bromo-6-methoxy-1H-quinolin-4-one include:

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C17H14BrNO3

Molecular Weight

360.2 g/mol

IUPAC Name

3-bromo-6-methoxy-7-phenylmethoxy-1H-quinolin-4-one

InChI

InChI=1S/C17H14BrNO3/c1-21-15-7-12-14(19-9-13(18)17(12)20)8-16(15)22-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,19,20)

InChI Key

UEEBFKHFDNLZQD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(=CN2)Br)OCC3=CC=CC=C3

Origin of Product

United States

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